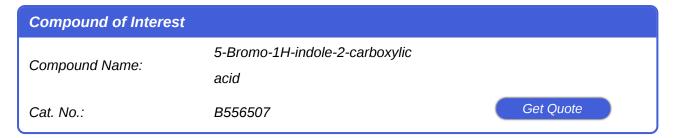


# 5-Bromo-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties, spectral data, synthesis, and applications of **5-Bromo-1H-indole-2-carboxylic acid**, a key heterocyclic building block in medicinal chemistry and materials science.

## **Core Chemical and Physical Properties**

**5-Bromo-1H-indole-2-carboxylic acid** is a solid organic compound, appearing as a white to light yellow or orange crystalline powder.[1][2] It is a key intermediate in the synthesis of more complex molecules.[3] Its fundamental properties are summarized below.



Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO <sub>2</sub>	[2]
Molecular Weight	240.05 g/mol	[2]
CAS Number	7254-19-5	[2]
Appearance	White to light yellow/orange solid/crystalline powder	[1][4]
Melting Point	287-288 °C	[2]
Boiling Point (Predicted)	470.9 ± 25.0 °C	[1][2]
Density (Predicted)	1.838 ± 0.06 g/cm <sup>3</sup>	[1][2]
pKa (Predicted)	4.25 ± 0.30	[1][2]
Solubility	Soluble in dimethyl sulfoxide and dimethylformamide	[1]
Storage	Recommended at -20°C	[1][2]

## **Spectral Data Analysis**

While specific experimental spectra for **5-Bromo-1H-indole-2-carboxylic acid** are not readily available in the reviewed literature, analysis of its structural analogues and functional groups allows for a detailed prediction of its spectral characteristics.



Technique	Expected/Observed Peaks and Rationale
<sup>1</sup> H NMR	While direct data is unavailable, the spectrum of its methyl ester provides insight. For the carboxylic acid, one would expect the disappearance of the methyl ester singlet (around 3.95 ppm) and the appearance of a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). The aromatic protons on the indole ring would exhibit complex splitting patterns characteristic of the substitution.
<sup>13</sup> C NMR	Based on derivatives, the spectrum is expected to show 9 distinct carbon signals.[1] The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >160 ppm). The carbon attached to the bromine (C5) would be in the aromatic region, with its chemical shift influenced by the halogen.
Infrared (IR) Spectroscopy	A commercial sample's IR spectrum has been noted to conform to its structure.[4] Key expected absorptions include a very broad O-H stretch from the carboxylic acid dimer (centered around 3000 cm <sup>-1</sup> ), a strong C=O stretch (1760-1690 cm <sup>-1</sup> ), a C-O stretch (1320-1210 cm <sup>-1</sup> ), and O-H bending vibrations (1440-1395 and 950-910 cm <sup>-1</sup> ).
Mass Spectrometry	The molecular ion peak would be expected at m/z 239/241, reflecting the isotopic pattern of bromine.

## Experimental Protocols Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid

A common laboratory-scale synthesis involves the hydrolysis of its corresponding ethyl ester.





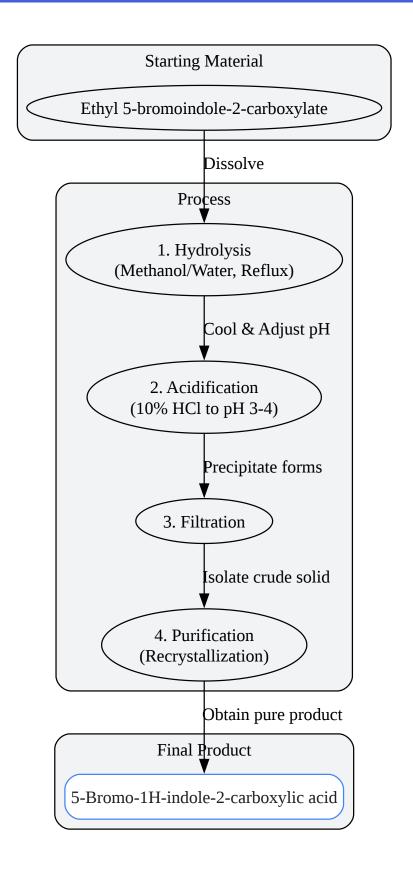


#### Methodology:

- Reaction Setup: Ethyl 5-bromoindole-2-carboxylate is dissolved in a mixture of methanol and water.
- Hydrolysis: The solution is heated to reflux for approximately 30 minutes.
- Acidification: After cooling the reaction mixture to 40°C, the pH is carefully adjusted to 3-4 by the slow addition of a 10% hydrochloric acid solution. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
- Isolation: The resulting solid precipitate is collected by filtration.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
- Analysis: The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC), with purities of ≥96% being achievable.

Below is a graphical representation of the synthesis workflow.





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Caption: Workflow for the synthesis of **5-Bromo-1H-indole-2-carboxylic acid**.



### **Applications in Research and Drug Development**

**5-Bromo-1H-indole-2-carboxylic acid** is a valuable scaffold in medicinal chemistry due to the versatile reactivity of the indole ring, the carboxylic acid handle for further derivatization, and the bromine atom which can be used in cross-coupling reactions. It serves as a crucial starting material for the synthesis of various biologically active compounds.[3][5]

#### **Key Application Areas:**

- Enzyme Inhibition: It is a foundational molecule for developing inhibitors of several key enzymes implicated in disease:
  - Matrix Metalloproteinase-13 (MMP-13): Derivatives have been explored for the treatment of arthritic diseases.
  - Indoleamine 2,3-dioxygenase (IDO): Used in the synthesis of inhibitors that have applications in cancer immunotherapy.[6]
  - Factor Xa: A building block for novel anticoagulants.[6]
  - VEGFR-2 and EGFR Tyrosine Kinases: Derivatives have been synthesized and investigated as potential anticancer agents that inhibit angiogenesis and tumor cell proliferation.[7][8]
- Anticancer Agents: It is used to synthesize tubulin polymerization inhibitors, which are a class of anticancer drugs.
- Metabolic Disease: The scaffold has been used in the preparation of dual PPARy/δ agonists, which have potential in treating metabolic disorders.[6]
- Antibacterial Research: The dimeric form of 5-Bromo-1H-indole-2-carboxylic acid has demonstrated antibacterial activity against Gram-positive bacteria.

The following diagram illustrates the central role of this compound in accessing different classes of therapeutic agents.





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Caption: Role as a precursor in drug discovery pathways.

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